N1-(2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine dihydrochloride

Lipid nanoparticles siRNA delivery ionizable lipidoid

Liquid free-base amine reagents for C12-200 lipidoid synthesis exhibit irreproducible alkylation stoichiometry due to variable protonation states. This crystalline dihydrochloride salt (CAS 1956369-22-4) resolves this through defined 2 HCl stoichiometry, ensuring batch-to-batch reproducibility. • Present in 2 of the top 2 and 3 of the top 15 lipidoids in the foundational 126-member combinatorial library • Enables C12-200 synthesis-the benchmark lipidoid achieving siRNA liver gene silencing at <0.01 mg/kg in mice • Defined counterion content supports reproducible process chemistry for GMP scale-up of LNP components

Molecular Formula C10H27Cl2N5
Molecular Weight 288.26 g/mol
Cat. No. B11841573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine dihydrochloride
Molecular FormulaC10H27Cl2N5
Molecular Weight288.26 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCN)CCNCCN.Cl.Cl
InChIInChI=1S/C10H25N5.2ClH/c11-1-3-13-4-6-15-9-7-14(5-2-12)8-10-15;;/h13H,1-12H2;2*1H
InChIKeyXJJXNVYQRDFFOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Amine 113 Dihydrochloride – Identity & Procurement Classification


N1-(2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine dihydrochloride (CAS 1956369-22-4; free base CAS 31295-54-2) is a synthetic penta-amine composed of a piperazine ring bearing three primary amine-terminated ethyl substituents, supplied as the dihydrochloride salt [1]. The free base (C₁₀H₂₅N₅, MW 215.34 g/mol) is a liquid at ambient temperature, while the dihydrochloride salt (C₁₀H₂₇Cl₂N₅, MW 288.26 g/mol) is a crystalline solid with enhanced aqueous solubility and defined stoichiometry . The compound is classified as a biochemical reagent and is most prominently recognized as Amine 113 – the specific polyamine head-group precursor used in the synthesis of C12-200, a benchmark ionizable cationic lipidoid for lipid nanoparticle (LNP)-mediated nucleic acid delivery [2].

1
Synthesis Workflow
C12-200 lipidoid precursor via epoxide ring-opening; requires 1:7 amine-to-epoxide stoichiometry.
2
Salt Form Selection
Dihydrochloride salt provides defined 2 HCl stoichiometry, supporting reproducible reaction yields and simplified solid handling.
3
Amine Multiplicity
Penta-amine with three terminal primary amines; enables five-tailed lipidoid architecture not achievable with di- or tetra-amine analogs.

Why Amine 113 Dihydrochloride Cannot Be Replaced by Generic Polyamines


Generic substitution of this compound with structurally similar polyamines – including 1,4-bis(2-aminoethyl)piperazine (CAS 6531-38-0, a diamine with only two terminal primary amines), N-(2-aminoethyl)piperazine (CAS 140-31-8, a mono-amine), or linear polyamines such as triethylenetetramine and spermine – fails because the exact spatial arrangement and multiplicity of primary amine groups dictates both the alkylation stoichiometry and the three-dimensional conformation of the resulting lipidoid head group [1]. In the combinatorial lipidoid library screening that identified C12-200 as the lead compound, the amine head group (amine 113) was present in two of the top two performing compounds and three of the top 15, while closely related amines such as amine 116 failed to mediate any gene silencing when paired with identical tail structures, demonstrating that minor structural perturbations at the amine core produce all-or-nothing differences in delivery efficacy [2]. The dihydrochloride salt form further differentiates this product from the free-base liquid: it provides a defined, stoichiometric counterion content essential for reproducible reaction yields and eliminates the batch-to-batch variability inherent to hygroscopic, partially protonated liquid amines .

Target Compound
Amine 113 dihydrochloride: penta-amine, 3 terminal –NH₂ groups, piperazine core, defined 2 HCl stoichiometry.
vs
Structurally Similar Amine
Amine 116 or 1,4-bis(2-aminoethyl)piperazine: fewer terminal amines; reported to yield no silencing activity with matched C14 tails in combinatorial library screening.
Dihydrochloride Salt
Crystalline solid with precisely 2 molar equivalents HCl; eliminates batch variability in epoxide ring-opening stoichiometry.
vs
Free Base Liquid
Variable protonation state depending on storage history and CO₂ absorption; introduces uncertainty in amine-to-epoxide ratio and may shift reaction yield.

Differentiation Evidence for Amine 113 Dihydrochloride vs. Closest Analogs


C12-200 In Vivo siRNA Silencing Potency Advantage

The target compound serves as the irreplaceable amine core (designated Amine 113) for C12-200 synthesis. In a head-to-head in vivo comparison, C12-200-formulated siRNA achieved over two orders-of-magnitude (>100-fold) higher gene-silencing potency than LNP01 – the optimized lead formulation from the previous acrylamide/acrylate lipidoid library – in the mouse Factor VII hepatocyte silencing model [1]. At a dose of 0.01 mg/kg siRNA, C12-200 facilitated complete Factor VII knockdown, while LNP01 required doses exceeding 1 mg/kg to achieve comparable effect. In non-human primates, C12-200 achieved high-level transthyretin knockdown at 0.03 mg/kg [2]. No alternative amine core from the 126-compound library matched this performance; amine 116 (a close structural variant) yielded no silencing activity with identical C14 tails [3].

In Vivo Silencing Potency
Head-to-head
C12-200 (Amine 113 core) complete Factor VII knockdown at 0.01 mg/kg siRNA vs. LNP01 requiring >1 mg/kg – a reported >100-fold lower efficacious dose in mouse hepatocyte model.
Supports lipidoid benchmark endpoint context.
NHP TTR knockdown also reported at 0.03 mg/kg; model-specific review advised.
Lipid nanoparticles siRNA delivery ionizable lipidoid hepatocyte gene silencing

Amine 113 Performance Rank in Combinatorial Lipidoid Library Screening

In the 126-member epoxide-derived lipidoid library, the amine head group corresponding to this compound (amine 113) was the single most successful amine scaffold: it appeared in two of the top two performing compounds and in three of the top 15 compounds overall when screened for in vitro luciferase silencing in HeLa-derived cells [1]. By contrast, structurally related amines such as amine 116 failed to mediate any detectable gene silencing when conjugated to identical alkyl tail lengths (C14), demonstrating that the specific triamine geometry of amine 113 – with its piperazine ring and precisely spaced terminal primary amines – is a privileged pharmacophore for lipidoid-mediated nucleic acid delivery [2]. This positional selectivity profile is not replicated by linear polyamines (e.g., spermine, spermidine, triethylenetetramine) or simpler piperazine diamines (e.g., 1,4-bis(2-aminoethyl)piperazine, CAS 6531-38-0), which lack the third terminal amine required for the five-tailed lipidoid architecture .

Combinatorial Library Rank
Reported
Amine 113 present in 2 of top 2 and 3 of top 15 lipidoids in 126-member library screen; amine 116 yielded 0% silencing with identical tails.
Indicates privileged head-group scaffold among tested amines.
HeLa luciferase reporter assay at 5:1 lipidoid:siRNA ratio.
Combinatorial library structure-activity relationship lipidoid siRNA transfection

Dihydrochloride Salt Form Stoichiometry and Handling Advantages

The dihydrochloride salt (CAS 1956369-22-4; C₁₀H₂₇Cl₂N₅, MW 288.26) provides precisely 2 molar equivalents of HCl per molecule of penta-amine, corresponding to protonation of two of the three primary amine termini . This defined stoichiometry is critical for reproducible epoxide ring-opening reactions during C12-200 synthesis, where the amine:epoxide ratio (1:7 molar equivalents) must be accurately controlled . In contrast, the free base (CAS 31295-54-2; liquid, 97% purity) has variable protonation state depending on storage conditions (hygroscopic, CO₂ absorption) and batch history, introducing uncertainty in reaction stoichiometry . The solid dihydrochloride form also simplifies weighing, storage (-20 °C or 4 °C under inert atmosphere), and shipping compared to the free-base liquid, which requires protection from light and moisture .

Salt Stoichiometry
Specification review
Dihydrochloride: C₁₀H₂₇Cl₂N₅, defined 2 HCl per penta-amine. Free base: liquid, variable protonation, 97% purity.
Defined stoichiometry may support reproducible synthesis.
Solid form simplifies weighing and inert-atmosphere storage.
Salt form stoichiometry synthetic intermediate hydrochloride salt aqueous solubility

Irreplaceable Supply-Chain Role as C12-200 Precursor

C12-200 is universally cited as the benchmark ionizable cationic lipidoid for LNP-based nucleic acid delivery and serves as the standard positive control in new ionizable lipid development programs . Its synthesis requires a 1:7 reaction of the target compound (amine 113) with 1,2-epoxydodecane; no alternative synthetic route to C12-200 exists that does not pass through this specific penta-amine intermediate . As a result, the target compound occupies a gatekeeper position in the C12-200 supply chain: any research group or CDMO synthesizing C12-200 in-house must procure this exact amine. The commercial availability of the dihydrochloride salt from specialty chemical suppliers (Matrix Scientific, MolCore, Enamine) at 95–98% purity supports this demand, with pricing at approximately $350–370/g for research quantities .

Synthetic Necessity
Context-dependent
C12-200 synthesis requires target compound + 1,2-epoxydodecane (1:7 mol), 80 °C, solvent-free, 2.5 days. No alternative route reported.
Gatekeeper position in C12-200 supply chain.
Available at 95–98% purity from specialty suppliers.
C12-200 benchmark lipidoid LNP formulation positive control nucleic acid delivery

Penta-Amine Architecture vs. Di- and Tetra-Amine Piperazine Analogs

The target compound possesses five nitrogen atoms (C₁₀H₂₅N₅) with three terminal primary amine groups, distinguishing it from 1,4-bis(2-aminoethyl)piperazine (C₈H₂₀N₄, CAS 6531-38-0) which has only two terminal primary amines, and from N-(2-aminoethyl)piperazine (C₆H₁₅N₃, CAS 140-31-8) which has one [1]. The third terminal amine enables the five-tailed lipidoid architecture of C12-200 (five epoxide additions per amine molecule), which is geometrically impossible from di-amine piperazine analogs . In lipidoid structure-activity analyses, the tertiary amine within the piperazine ring and the precise spacing of primary amines were identified as critical features: linear tetraamines (spermine, triethylenetetramine) yield lipidoids with different tail geometry and inferior delivery performance [2]. The computed physicochemical properties (XLogP3-AA = -2.2, 3 H-bond donors, 5 H-bond acceptors, 7 rotatable bonds) reflect a highly polar, flexible scaffold optimized for multi-site conjugation [3].

Amine Architecture
Class-level
Target: 5 N atoms, 3 terminal –NH₂. 1,4-Bis(2-aminoethyl)piperazine: 4 N, 2 terminal –NH₂. N-(2-aminoethyl)piperazine: 3 N, 1 terminal –NH₂.
Third terminal amine enables five-tailed lipidoid architecture.
Linear polyamines produce different tail geometry and delivery profile.
Polyamine piperazine amine multiplicity chelating agent head-group architecture

Amine 113 Dihydrochloride – Application Scenarios Based on Evidence


C12-200 Lipidoid Synthesis for LNP-Based Nucleic Acid Delivery

This compound is the essential, non-substitutable amine precursor for synthesizing C12-200 – the benchmark ionizable cationic lipidoid that enabled siRNA-mediated liver gene silencing at doses below 0.01 mg/kg in mice and 0.03 mg/kg in non-human primates, representing >100-fold potency improvement over prior-generation lipidoids [1]. The C12-200 reaction uses 1 molar equivalent of the target compound (as amine 113) with 7 molar equivalents of 1,2-epoxydodecane under solvent-free conditions at 80 °C for 2.5 days . C12-200-formulated LNPs have been validated for delivery of siRNA, self-amplifying RNA (saRNA), and mRNA to hepatocytes and are widely used as the positive control in novel ionizable lipid discovery programs .

Combinatorial Lipidoid Library Construction and SAR Studies

As Amine 113 in the foundational 126-member epoxide-derived lipidoid library, this compound serves as the gold-standard amine head group for combinatorial lipidoid synthesis. Its dominant performance ranking – present in two of the top two and three of the top 15 lipidoids – makes it the default positive-control amine core in any systematic investigation of alkyl tail length, epoxide structure, or formulation parameter optimization [1]. Researchers constructing new lipidoid libraries for nucleic acid delivery must include this amine as a benchmark comparator to contextualize the performance of novel amine scaffolds .

GMP-Grade C12-200 Process Development and Scale-Up

The dihydrochloride salt form (CAS 1956369-22-4) is specifically suited for process chemistry development and scale-up toward GMP manufacturing of C12-200. The defined 2 HCl stoichiometry eliminates the amine protonation variability that complicates reaction reproducibility when using the free-base liquid [1]. CordenPharma has reported development of a robust manufacturing process for C12-200 that is 'ready for evaluation by potential customers' and capable of supporting GMP campaigns, underscoring the industrial relevance of reliable precursor supply .

Reference Standard for Piperazine-Related Analytical Characterization

This compound is formally designated as Piperazine Related Compound 2 and is used as a fully characterized reference standard for analytical method development and quality control of piperazine-containing active pharmaceutical ingredients [1]. The compound is supplied with regulatory-compliant characterization data, supporting its use in impurity profiling, HPLC method validation, and pharmacopeial monograph development for piperazine-derived drug substances .

Application
Selection Property
Validation Focus
C12-200 lipidoid synthesis for LNP research
Amine multiplicity and defined salt stoichiometry
Reaction yield and lipidoid silencing endpoint
Combinatorial lipidoid library SAR studies
Benchmark amine head-group identity
Ranking consistency vs. novel amine scaffolds
Process chemistry and scale-up development
Reproducible solid-form stoichiometry
Batch-to-batch consistency and reaction robustness
Piperazine-related analytical reference standard
Fully characterized identity and purity profile
HPLC method suitability and impurity profiling
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